N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, is a functionalized oxazole derivative . Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry .
Mode of Action
The compound incorporates amino and sulfonamide functionalities into the oxazole scaffold, as they have shown potential for interacting with biological targets . These functional groups have demonstrated acceptability and effectiveness in medicinal chemistry, offering multiple opportunities for interactions with biological targets .
Biochemical Pathways
Oxazoles have been extensively studied in medicinal chemistry due to their diverse biological activities against various human diseases .
Result of Action
The compound has been evaluated for its anticancer activity . No potent inhibitors of malignant cell growth were identified among the tested compounds . Nevertheless, the compound displayed pronounced anticancer activity against breast cancer and melanoma cell lines .
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-22-18-13-17(7-8-19(18)28-20(22)24)29(25,26)21-14-3-5-15(6-4-14)23-11-9-16(27-2)10-12-23/h3-8,13,16,21H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCRSCKDJFBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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